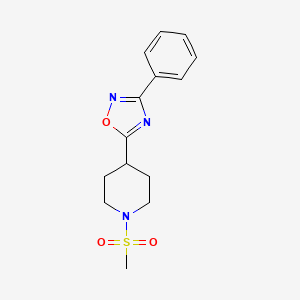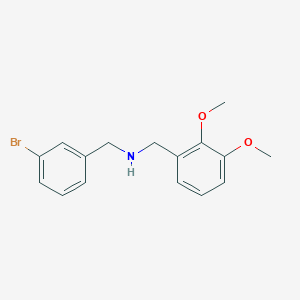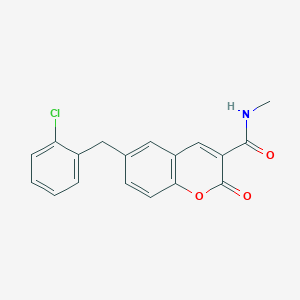![molecular formula C16H9ClFNO2 B5836812 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone, also known as CFA-NQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. This compound belongs to the family of naphthoquinones, which are known for their anti-cancer properties.
作用機序
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone exerts its anti-cancer effects by targeting multiple pathways involved in cancer cell survival and proliferation. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, a protein that plays a critical role in cell signaling and growth. This compound has also been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on non-cancerous cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone is its potential as a novel anti-cancer agent. It has shown promising results in preclinical studies and has a selective toxicity towards cancer cells. However, there are limitations to its use in lab experiments. This compound is a synthetic compound that requires specific conditions for synthesis and purification. It is also relatively unstable and can degrade over time, making it difficult to store and transport.
将来の方向性
There are several future directions for the research and development of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound in more detail, including its effects on specific signaling pathways and proteins. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of this compound in animal models before clinical trials can be conducted.
合成法
The synthesis of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone involves the reaction of 3-fluoroaniline with 2-chloro-3-naphthoquinone in the presence of a base catalyst. The reaction takes place in a solvent, such as ethanol or acetonitrile, at a specific temperature and for a specific duration. The product is then purified using various chromatographic techniques, such as column chromatography or HPLC.
科学的研究の応用
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has shown promising results in preclinical studies as a potential anti-cancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell survival and proliferation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma.
特性
IUPAC Name |
2-chloro-3-(3-fluoroanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-13-14(19-10-5-3-4-9(18)8-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYOPWCEBOMGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)


![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)

![N-cyclohexyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5836759.png)
![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)

![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)
![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)



